molecular formula C27H24N6O2S B2507097 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114648-29-1

2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2507097
CAS No.: 1114648-29-1
M. Wt: 496.59
InChI Key: KZFALGYONOMOEX-UHFFFAOYSA-N
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Description

2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Thiadiazole Ring: This step involves the reaction of the quinazolinone intermediate with thiosemicarbazide under acidic conditions.

    Attachment of the Piperazine Moiety: The final step involves the coupling of the thiadiazoloquinazolinone intermediate with 4-(3-methylphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one share a similar core structure and are studied for their biological activities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole are known for their diverse biological activities and are often compared with thiadiazoloquinazolinones.

    Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine are studied for their pharmacological properties and are structurally similar to the piperazine moiety in the compound.

Uniqueness

The uniqueness of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one lies in its combination of the quinazolinone, thiadiazole, and piperazine moieties

Properties

IUPAC Name

2-[3-[4-(3-methylphenyl)piperazine-1-carbonyl]anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O2S/c1-18-6-4-9-21(16-18)31-12-14-32(15-13-31)24(34)19-7-5-8-20(17-19)28-26-30-33-25(35)22-10-2-3-11-23(22)29-27(33)36-26/h2-11,16-17H,12-15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFALGYONOMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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